molecular formula C5H10ClNO2 B613207 (R)-2-Aminopent-4-enoic acid hydrochloride CAS No. 108412-04-0

(R)-2-Aminopent-4-enoic acid hydrochloride

Cat. No.: B613207
CAS No.: 108412-04-0
M. Wt: 115.13
InChI Key: DIDZZOWASZMNQW-PGMHMLKASA-N
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Description

®-2-Aminopent-4-enoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is an amino acid derivative, characterized by the presence of an amino group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminopent-4-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentenoic acid and an amine source.

    Reaction Conditions: The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of ®-2-Aminopent-4-enoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Aminopent-4-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids.

Scientific Research Applications

®-2-Aminopent-4-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a model compound for studying amino acid metabolism.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Aminopent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and double bond in its structure allow it to participate in various biochemical reactions. It may act as a substrate for enzymes involved in amino acid metabolism, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    (S)-2-Aminopent-4-enoic acid hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2-Aminopentanoic acid: A saturated analog without the double bond.

    4-Aminobut-2-enoic acid: A shorter chain analog with similar functional groups.

Uniqueness: ®-2-Aminopent-4-enoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a double bond. This combination of features allows it to participate in a diverse range of chemical and biological reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-aminopent-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDZZOWASZMNQW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108412-04-0
Record name D-2-Allylglycine Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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